N-(3,4-dimethylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
- The compound is a synthetic organic molecule with the following chemical formula: C~26~H~20~N~6~O~5~ .
- It contains a dimethylphenyl group, a fluorobenzyl group, and a hexahydropyrido[4,3-d]pyrimidin-2-yl group.
- The compound’s structure suggests potential biological activity.
Synthesis Analysis
- Unfortunately, I couldn’t find specific details on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.
Molecular Structure Analysis
- The molecular structure consists of a central pyrimidine ring with various substituents.
- The fluorobenzyl group and dimethylphenyl group are attached to the pyrimidine ring.
- The sulfanyl group is also present.
Chemical Reactions Analysis
- Without specific data, it’s challenging to provide detailed information on chemical reactions involving this compound.
Physical And Chemical Properties Analysis
- Unfortunately, I couldn’t retrieve specific physical properties (e.g., melting point, solubility, etc.).
- Experimental data would be required for a comprehensive analysis.
Scientific Research Applications
Structural Analysis and Molecular Interactions
Research on compounds with structures similar to the one often focuses on understanding their molecular conformations and interactions. For instance, studies on crystal structures of related acetamides reveal insights into their folded conformations, intramolecular hydrogen bonding, and potential for forming dimers or chains in solid states. These structural properties are crucial for designing materials with specific physical or chemical characteristics (Subasri et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
Compounds with similar structural motifs have been evaluated for their photovoltaic efficiency and potential in dye-sensitized solar cells (DSSCs). Spectroscopic and quantum mechanical studies, along with ligand-protein interaction analyses, indicate that such molecules could serve as photosensitizers due to their light-harvesting capabilities. These studies also explore their non-linear optical (NLO) activity, which could be instrumental in developing advanced materials for photovoltaic applications (Mary et al., 2020).
Neuroinflammation Imaging
Moreover, derivatives of pyrido[1,5-a]pyrimidines, which share a similar heterocyclic core with the compound , have been synthesized and evaluated for their binding affinity to the translocator protein 18 kDa (TSPO). These compounds, particularly when labeled with fluorine-18, have shown promise for in vivo positron emission tomography (PET) imaging of neuroinflammatory processes, indicating a potential application in neurological research and diagnostics (Damont et al., 2015).
Safety And Hazards
- Safety data is not available for this compound.
- Researchers should handle it with caution and follow standard laboratory safety protocols.
Future Directions
- Investigate its potential as a drug candidate or probe for biological studies.
- Explore its interactions with relevant proteins or receptors.
- Conduct further synthetic studies to optimize its properties.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2S/c1-15-3-8-19(11-16(15)2)26-22(30)14-32-24-27-21-9-10-29(13-20(21)23(31)28-24)12-17-4-6-18(25)7-5-17/h3-8,11H,9-10,12-14H2,1-2H3,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURZHJJZHSLWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide |
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